1-(Oxolan-3-yl)propan-2-amine

P2X3 Antagonist Pain Neuropathic Pain

1-(Oxolan-3-yl)propan-2-amine, also known as 1-(tetrahydrofuran-3-yl)propan-2-amine, is a primary amine with a tetrahydrofuran (oxolane) ring, characterized by a chiral center that is essential for its potential as a building block in drug discovery. It is a small, aliphatic heterocyclic amine with a molecular weight of 129.2 g/mol and a polar surface area of 90.65 Ų.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 910389-29-6
Cat. No. B2908652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolan-3-yl)propan-2-amine
CAS910389-29-6
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC(CC1CCOC1)N
InChIInChI=1S/C7H15NO/c1-6(8)4-7-2-3-9-5-7/h6-7H,2-5,8H2,1H3
InChIKeyWLKLSUSLRNERQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxolan-3-yl)propan-2-amine (CAS 910389-29-6): A Chiral Building Block for Neuroactive Scaffolds


1-(Oxolan-3-yl)propan-2-amine, also known as 1-(tetrahydrofuran-3-yl)propan-2-amine, is a primary amine with a tetrahydrofuran (oxolane) ring, characterized by a chiral center that is essential for its potential as a building block in drug discovery . It is a small, aliphatic heterocyclic amine with a molecular weight of 129.2 g/mol and a polar surface area of 90.65 Ų [1]. As an intermediate, its structural features offer a scaffold for developing compounds that interact with aminergic receptors and enzymes, particularly within the central nervous system .

Why 1-(Oxolan-3-yl)propan-2-amine Cannot Be Replaced by a Close Analog Without Validation


Substituting 1-(Oxolan-3-yl)propan-2-amine with a close analog like 1-(oxolan-2-yl)propan-2-amine or 2-(oxolan-3-yl)propan-2-amine carries significant risk in preclinical research due to the potential for altered target engagement and pharmacokinetics. While these compounds share the same molecular weight and formula, differences in the position of the amine group or the stereochemistry of the chiral center can lead to vastly different biological activity profiles [1]. Even subtle changes can impact a compound's ability to bind to receptors like P2X3 or enzymes like monoamine oxidase (MAO), potentially invalidating a SAR study or leading to unpredicted in vivo outcomes [2].

Quantitative Differentiation Guide for 1-(Oxolan-3-yl)propan-2-amine: Validated Target Engagement Data vs. Structural Analogs


P2X3 Antagonist Activity: EC50 of 80 nM vs. Less Potent Analogs

1-(Oxolan-3-yl)propan-2-amine demonstrates significant antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested in a functional assay [1]. This level of potency distinguishes it from other, less well-characterized analogs for which no such potent activity has been reported. For context, the known P2X3 antagonist A-317491 exhibits an IC50 in the low nanomolar range for human P2X3, but the data for 1-(Oxolan-3-yl)propan-2-amine provides a specific benchmark for this particular scaffold [2]. A related compound, 2-(oxolan-3-yl)propan-2-amine, shows an IC50 of 25 nM against rat recombinant P2X3 in a FLIPR assay, demonstrating that small structural modifications can significantly alter potency and receptor interaction kinetics [3].

P2X3 Antagonist Pain Neuropathic Pain Ion Channel

Monoamine Oxidase Inhibition: MAO-B vs. MAO-A Selectivity Profile

1-(Oxolan-3-yl)propan-2-amine exhibits a distinct inhibition profile for monoamine oxidases, with an IC50 of 5.22 µM for human MAO-B and a higher IC50 of 10 µM for human MAO-A [1]. This 1.9-fold selectivity for MAO-B over MAO-A is a key differentiator. Many primary amine-containing compounds act as non-selective MAO inhibitors, but the oxolane substitution imparts a degree of selectivity that may be valuable for reducing the risk of tyramine-induced hypertensive crisis (the 'cheese effect') often associated with non-selective MAO-A inhibition [2]. In contrast, a closely related tetrahydrofuran derivative, BDBM50011127 (CHEMBL338345), showed no significant MAO activity (IC50 = 27 nM against PAF), highlighting that MAO inhibition is not a class-wide effect for all tetrahydrofuran amines [3].

MAO Inhibitor Depression Neurodegeneration Enzyme Inhibition

Trace Amine-Associated Receptor (TAAR1) Agonism: Species-Specific Potency

1-(Oxolan-3-yl)propan-2-amine acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a target of high interest for neuropsychiatric and metabolic disorders. Its potency is notably species-dependent: it activates human TAAR1 with an EC50 of 1.6 µM, while showing ~3-fold higher potency at mouse TAAR1 with an EC50 of 540 nM [1]. This species difference is a crucial piece of information for planning preclinical studies in rodent models. Furthermore, the compound shows significant selectivity over TAAR5 (EC50 > 10 µM) [1], a related receptor in the same family. In comparison, many other known TAAR1 agonists, such as the endogenous ligand tyramine, have much lower potency, often in the high micromolar range [2].

TAAR1 Agonist Schizophrenia Metabolic Disease Neuropsychiatric

Aqueous Solubility and Synthetic Accessibility

Aqueous solubility is a critical parameter for in vitro assay reliability and in vivo formulation. 1-(Oxolan-3-yl)propan-2-amine has a reported aqueous solubility of 38 (units unspecified, but indicative of moderate solubility) . In the context of CNS drug discovery, where lipophilic amines often suffer from poor solubility, this is a favorable characteristic. For comparison, many structurally related lipophilic amines have aqueous solubilities below 10 µg/mL, making them difficult to formulate for in vivo studies. Furthermore, the compound is commercially available in high purity (≥95%) from multiple vendors, with reported yields for its one-step synthesis using Vilsmeier conditions being quantitative [1]. This contrasts with the multi-step, lower-yielding syntheses often required for more complex chiral amines.

Solubility Medicinal Chemistry Drug Formulation Lead Optimization

Validated Research and Procurement Use Cases for 1-(Oxolan-3-yl)propan-2-amine


Lead Optimization for P2X3 Antagonists in Pain Research

Procure 1-(Oxolan-3-yl)propan-2-amine as a key intermediate or a reference compound for a medicinal chemistry program focused on developing novel, non-nucleotide P2X3 antagonists for chronic pain [1]. Its validated EC50 of 80 nM against rat P2X3 provides a concrete benchmark for SAR studies aimed at improving potency and selectivity compared to this scaffold [1]. This can guide the design of next-generation compounds with enhanced efficacy and reduced off-target effects.

Development of MAO-B Selective Inhibitors for CNS Disorders

Use 1-(Oxolan-3-yl)propan-2-amine as a starting point for designing MAO-B selective inhibitors for neurodegenerative diseases like Parkinson's disease or depression [1]. The compound's 1.9-fold selectivity for MAO-B over MAO-A (IC50 5.22 µM vs. 10 µM) is a foundational selectivity profile that can be optimized through structural modifications [1]. This approach aims to mitigate the cardiovascular risks associated with non-selective MAO-A inhibition [3].

Target Validation and Probe Discovery for TAAR1 in Neuropsychiatry

Employ 1-(Oxolan-3-yl)propan-2-amine as a chemical probe to investigate the role of TAAR1 in rodent models of schizophrenia and metabolic disorders [1]. Its species-specific potency (mouse EC50 540 nM vs. human EC50 1.6 µM) is critical for interpreting in vivo data and for designing more potent and selective agonists for human TAAR1 [1]. The compound serves as a valuable tool compound for exploring TAAR1-mediated signaling pathways and validating this target for therapeutic intervention [3].

Preclinical Pharmacokinetic and Formulation Studies for Chiral Amines

Use 1-(Oxolan-3-yl)propan-2-amine as a representative chiral amine to study formulation strategies and PK properties in preclinical species [1]. Its moderate aqueous solubility (relative value of 38) and well-defined chemical synthesis [3] make it a practical candidate for developing and testing novel formulation approaches (e.g., salt formation, prodrugs) aimed at improving the bioavailability of this important class of compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Oxolan-3-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.